2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that features a pyridazinone core linked to a methoxyphenyl group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 3,4,5-trimethoxyphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.
Trimethoprim: Another DHFR inhibitor.
Uniqueness
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its combination of a pyridazinone core with methoxy and trimethoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23N3O6 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H23N3O6/c1-28-16-7-5-14(6-8-16)17-9-10-21(27)25(24-17)13-20(26)23-15-11-18(29-2)22(31-4)19(12-15)30-3/h5-12H,13H2,1-4H3,(H,23,26) |
InChI Key |
QGWVFRIJABOFLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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